1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, also known as lomerizine, is a synthetic organic compound that has been the subject of extensive scientific investigation. [, , , ] It belongs to the class of compounds known as benzylpiperazine derivatives, which are characterized by a piperazine ring substituted with a benzyl group. [] Lomerizine has primarily been studied for its potential therapeutic applications due to its interactions with various biological targets, including calcium channels and sigma receptors. [, , , ]
The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been achieved through several different synthetic routes. One approach involves a multi-step process beginning with the readily available bis(4-fluorophenyl)methanone. [] This method allows for the efficient production of lomerizine, making it suitable for large-scale preparation. [] Another method utilizes radiolabeled precursors to synthesize carbon-14 labeled 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride. This particular synthesis is crucial for metabolic fate studies. []
1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine possesses a distinct molecular structure characterized by a central piperazine ring. This ring is substituted at the 1-position with a bis(4-fluorophenyl)methyl group and at the 4-position with a 2,3,4-trimethoxybenzyl group. The molecule can exist in different polymorphic forms, as evidenced by the identification of two distinct polymorphs – Form I and Form II. [] These polymorphs differ in their molecular conformations and exhibit variations in their hydrogen bonding patterns, which consequently influence their physical and chemical properties, such as infrared spectra, thermal behavior, and moisture absorption characteristics. []
Following oral administration in rats, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine undergoes extensive biotransformation, resulting in minimal excretion of the unchanged drug in urine, feces, or bile. [] The primary metabolic pathways involved include O-demethylation of the methoxy groups on the trimethoxybenzyl moiety, N-dealkylation at both the 1 and 4 positions of the piperazine ring, and hydroxylation at the 5-position of the 2,3,4-trimethoxyphenyl ring. [] The metabolites are then distributed to various tissues and ultimately excreted. [, , , ] The specific metabolic profile and excretion patterns can vary depending on factors such as sex, with male rats exhibiting higher plasma levels of certain metabolites and biliary excretion profiles compared to females. []
The mechanism of action of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine is multifaceted and involves interactions with various biological targets. [] One of its primary mechanisms is the inhibition of calcium influx into cells, a property that classifies it as a calcium channel blocker. [, , , ] This action is particularly significant in vascular smooth muscle cells, where it leads to vasorelaxation. [, , ] Furthermore, lomerizine exhibits a higher affinity for cerebral arteries, suggesting a potential for selective vasodilatory effects in the brain. [] Additionally, KB-2796 demonstrated interaction with sigma receptors, specifically in the gastric mucosa, contributing to its potential anti-ulcer effects in experimental models. []
1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine exists as a dihydrochloride salt. [] The physical and chemical properties of the compound, particularly in its different polymorphic forms, have been studied extensively. [] Differences in hydrogen bond lengths between forms I and II contribute to variations in their infrared spectra and thermal behavior. [] Form II, with its susceptibility to changes in molecular composition at varying humidity levels, proves less suitable for pharmaceutical applications compared to the more stable Form I. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9